molecular formula C16H15N3O B2886490 1-benzyl-3-(1H-indol-3-yl)urea CAS No. 923067-48-5

1-benzyl-3-(1H-indol-3-yl)urea

Cat. No. B2886490
CAS RN: 923067-48-5
M. Wt: 265.316
InChI Key: ZCULXOUYTYFKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-benzyl-3-(1H-indol-3-yl)urea” is a compound that contains an indole moiety, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities . They are frequently used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H15N3O. The molecular weight is 265.316. The structure of the compound includes an indole core, which is essential for good inhibitory activity against certain enzymes .

Scientific Research Applications

Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase

Research by Tanaka et al. (1998) on a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives, including structures related to 1-benzyl-3-(1H-indol-3-yl)urea, revealed their potential as inhibitors of acyl-CoA: cholesterol O-acyltransferase (ACAT). These compounds showed significant in vitro and in vivo activity in lowering plasma cholesterol levels, with one compound demonstrating potent ACAT inhibitory activity and excellent hypocholesterolemic effects in cholesterol-fed rats (Tanaka et al., 1998).

Acetylcholinesterase Inhibition

A study by Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and test compounds with greater conformational flexibility for antiacetylcholinesterase activity. This research suggests the potential application of urea derivatives in the development of novel acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Anion Complexation and Sensing

Dydio et al. (2011) reviewed the anion complexation chemistry of amide- and urea-functionalized (benzo)pyrroles, including compounds similar to this compound. These compounds serve as neutral anion sensors, demonstrating significant advancements in selectivity and effectiveness for anion detection (Dydio et al., 2011).

DNA Interaction Studies

Research by Ajloo et al. (2015) on Schiff bases containing 1,3-bis(2-hydroxy-benzylidene)-urea and its derivatives highlighted their interaction with calf-thymus DNA. These studies showed that such compounds bind to DNA in an intercalative mode, suggesting applications in understanding DNA interactions and potential therapeutic uses (Ajloo et al., 2015).

Synthesis of Polycyclic Indole Skeletons

A study by Wang et al. (2014) demonstrated the use of a gold(I)-catalyzed cascade reaction involving urea-substituted 3-phenylpropargyl alcohols to synthesize 1H-imidazo[1,5-a]indol-3(2H)-ones. This research underlines the versatility of urea derivatives in facilitating complex organic syntheses (Wang et al., 2014).

Future Directions

The future directions for “1-benzyl-3-(1H-indol-3-yl)urea” and similar compounds could involve further exploration of their therapeutic possibilities . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance . Furthermore, the rapid generation of (1H-indol-3-yl)methyl electrophiles could potentially avoid undesired dimerization/oligomerization, opening up new possibilities for the synthesis of indole derivatives .

properties

IUPAC Name

1-benzyl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(18-10-12-6-2-1-3-7-12)19-15-11-17-14-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCULXOUYTYFKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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